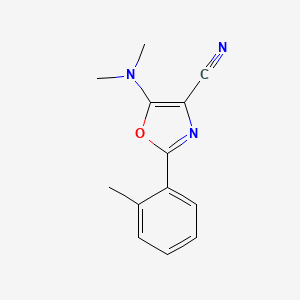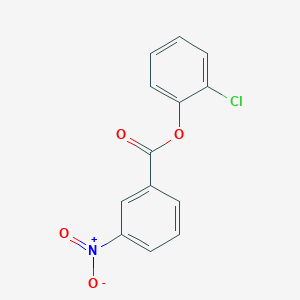![molecular formula C16H23N3O2S B5769291 N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide, commonly known as BPTES, is a small molecule inhibitor that has been widely used in scientific research to study the metabolic pathways of cancer cells.
Mecanismo De Acción
BPTES binds to the active site of glutaminase, preventing the enzyme from converting glutamine to glutamate. This leads to a decrease in the levels of glutamate in cancer cells, which in turn inhibits their growth and proliferation. BPTES has been shown to be particularly effective in targeting cancer cells that are dependent on glutamine for survival, such as those with mutations in the oncogene MYC.
Biochemical and Physiological Effects
BPTES has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the levels of glutamate in cancer cells. BPTES has also been shown to be effective in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPTES is its specificity for glutaminase, which makes it an ideal tool for studying the metabolic pathways of cancer cells. However, BPTES has some limitations for lab experiments. It is highly reactive and can degrade quickly, which makes it difficult to work with. Additionally, BPTES has poor solubility in water, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are many future directions for research on BPTES. One area of interest is the development of more stable and soluble analogs of BPTES that can be used in a wider range of experiments. Another area of interest is the combination of BPTES with other cancer treatments to increase its effectiveness. Finally, there is ongoing research on the role of glutaminase in cancer metabolism and the potential for targeting this enzyme in the development of new cancer therapies.
Conclusion
In conclusion, BPTES is a small molecule inhibitor that has been widely used in scientific research to study the metabolic pathways of cancer cells. It specifically targets the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate, a crucial step in the metabolism of cancer cells. BPTES has a number of biochemical and physiological effects on cancer cells and has been shown to be effective in combination with other cancer treatments. There are many future directions for research on BPTES, including the development of more stable and soluble analogs and the combination with other cancer treatments.
Métodos De Síntesis
The synthesis of BPTES involves several steps, including the reaction of 4-aminobenzoyl chloride with butyryl chloride to form N-(4-aminobenzoyl)butyramide, which is then reacted with thionyl chloride to produce N-(4-aminobenzoyl)butanoyl chloride. The final step involves the reaction of N-(4-aminobenzoyl)butanoyl chloride with 3-methylbutanoyl chloride in the presence of triethylamine to form BPTES.
Aplicaciones Científicas De Investigación
BPTES has been widely used in scientific research to study the metabolic pathways of cancer cells. It specifically targets the enzyme glutaminase, which is responsible for the conversion of glutamine to glutamate, a crucial step in the metabolism of cancer cells. By inhibiting glutaminase, BPTES can effectively starve cancer cells of the nutrients they need to survive and grow.
Propiedades
IUPAC Name |
N-[[4-(butanoylamino)phenyl]carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-4-5-14(20)17-12-6-8-13(9-7-12)18-16(22)19-15(21)10-11(2)3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAJXFJJIVZNQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(butanoylamino)phenyl]carbamothioyl}-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)

![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)


![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5769277.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5769282.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}cyclohexanecarboxamide](/img/structure/B5769298.png)